Cas no 2137072-06-9 (2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid)

2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid is a chiral compound featuring a 1,2,3-triazole core functionalized with an amino and methoxyethyl substituent, along with an acetic acid moiety. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and peptide modification, where its reactive groups enable selective conjugation or derivatization. The (1R)-stereocenter ensures enantioselective interactions, making it valuable for asymmetric synthesis or chiral ligand design. Its water-solubility, conferred by the polar amino and carboxylic acid groups, enhances compatibility with aqueous reaction conditions. The triazole ring further offers stability and click chemistry potential, facilitating efficient bioconjugation or material functionalization. This compound is well-suited for research in drug discovery and biochemical tool development.
2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid structure
2137072-06-9 structure
Product name:2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
CAS No:2137072-06-9
MF:C7H12N4O3
MW:200.195180892944
CID:6498875
PubChem ID:165740045

2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2137072-06-9
    • 2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
    • EN300-744625
    • Inchi: 1S/C7H12N4O3/c1-14-4-5(8)6-2-9-10-11(6)3-7(12)13/h2,5H,3-4,8H2,1H3,(H,12,13)/t5-/m0/s1
    • InChI Key: LCGZUZPPFYOZEY-YFKPBYRVSA-N
    • SMILES: O(C)C[C@@H](C1=CN=NN1CC(=O)O)N

Computed Properties

  • Exact Mass: 200.09094026g/mol
  • Monoisotopic Mass: 200.09094026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103Ų
  • XLogP3: -4.1

2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-744625-5.0g
2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
2137072-06-9 95.0%
5.0g
$4764.0 2025-03-11
Enamine
EN300-744625-0.5g
2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
2137072-06-9 95.0%
0.5g
$1577.0 2025-03-11
Enamine
EN300-744625-10.0g
2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
2137072-06-9 95.0%
10.0g
$7065.0 2025-03-11
Enamine
EN300-744625-1.0g
2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
2137072-06-9 95.0%
1.0g
$1643.0 2025-03-11
Enamine
EN300-744625-0.1g
2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
2137072-06-9 95.0%
0.1g
$1447.0 2025-03-11
Enamine
EN300-744625-0.25g
2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
2137072-06-9 95.0%
0.25g
$1513.0 2025-03-11
Enamine
EN300-744625-0.05g
2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
2137072-06-9 95.0%
0.05g
$1381.0 2025-03-11
Enamine
EN300-744625-2.5g
2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
2137072-06-9 95.0%
2.5g
$3220.0 2025-03-11

Additional information on 2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid

Introduction to 2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic Acid (CAS No 2137072-06-9)

The compound 2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid, identified by the CAS registry number CAS No 2137072-06-9, is a structurally complex organic molecule with significant potential in various fields of chemistry and biology. This compound has garnered attention due to its unique chemical structure and promising applications in drug development and material science. Recent studies have highlighted its role in bioconjugation and targeted drug delivery systems, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by a triazole ring system, which is a heterocyclic aromatic compound containing nitrogen atoms. The triazole moiety is further substituted with an amino group and a methoxyethyl side chain. This configuration imparts unique electronic and steric properties to the molecule, enabling it to participate in various chemical reactions such as click chemistry and bioconjugation. The presence of the amino group also suggests potential for peptide synthesis and modification.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and click chemistry approaches. Researchers have optimized reaction conditions to achieve high yields and purity levels, which are critical for its application in biological systems. The ability to synthesize this compound in large quantities has facilitated its use in preclinical studies and early-stage drug development.

In terms of biological activity, this compound has shown promise as a precursor for the development of bioactive molecules. Its ability to undergo conjugation with biomolecules such as proteins and nucleic acids makes it a valuable tool in the field of biotechnology. Additionally, studies have demonstrated its potential as a building block for constructing complex molecular architectures, which could be utilized in the design of novel therapeutic agents.

The environmental impact of this compound has also been a subject of recent research. Studies have shown that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further investigations are required to fully understand its long-term effects on ecosystems and biodegradation pathways.

Looking ahead, the future of this compound lies in its application as a versatile building block in organic synthesis. Its unique combination of functional groups offers opportunities for the creation of novel materials with tailored properties. Researchers are actively exploring its potential in areas such as nanotechnology, sensors, and catalysis.

In conclusion, the compound 2-{5-[(1R)-1-amino-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid (CAS No 2137072-06-9) represents a significant advancement in modern organic chemistry. Its versatile structure and promising applications make it a valuable asset for researchers across various disciplines. As our understanding of its properties continues to grow, so too will its potential impact on science and technology.

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